molecular formula C25H26N2O6S B2356261 ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate CAS No. 866844-15-7

ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate

Cat. No.: B2356261
CAS No.: 866844-15-7
M. Wt: 482.55
InChI Key: ZVYWFKYWHQKYSO-UHFFFAOYSA-N
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Description

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate (hereafter referred to as Compound A) is a synthetic small molecule featuring a fused [1,4]dioxino[2,3-g]quinoline core substituted with a benzenesulfonyl group at position 8 and a piperidine-4-carboxylate ethyl ester at position 7. Its structural complexity and functional groups, including the sulfonyl and ester moieties, contribute to its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-2-31-25(28)17-8-10-27(11-9-17)24-19-14-21-22(33-13-12-32-21)15-20(19)26-16-23(24)34(29,30)18-6-4-3-5-7-18/h3-7,14-17H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYWFKYWHQKYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : Not specified in the available literature.

The structure features a piperidine ring, a quinoline moiety, and a benzenesulfonyl group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Calcium Channels : Some derivatives have shown inhibitory activity against T-type calcium channels, which are implicated in several cardiovascular and neurological disorders .
  • Antiviral Activity : Related compounds have demonstrated effectiveness against viruses such as HIV-1 and HSV-1. The mechanism often involves interference with viral replication processes .

Antiviral Activity

Studies have shown that derivatives of piperidine compounds exhibit antiviral properties. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against various viruses. Results indicated moderate protection against coxsackievirus B2 and herpes simplex virus type 1 (HSV-1) with specific derivatives showing significant cytotoxicity thresholds around 92 μM in Vero cells .

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities:

  • Testing Against Pathogens : Similar piperidine derivatives have been evaluated against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating moderate antibacterial effects. Additionally, some compounds showed activity against fungal strains like Candida albicans and Aspergillus niger .

Case Studies

  • Calcium Channel Blockers : A study on related piperidine derivatives indicated that certain modifications increased their efficacy as calcium channel blockers without causing reflex tachycardia in hypertensive models .
  • Antiviral Screening : A series of 3-phenylpiperidine derivatives were synthesized and screened for antiviral activity. Compounds showed varying degrees of efficacy against viral strains with some achieving IC50 values below 100 μM .

Data Table: Biological Activity Overview

Activity TypeTested CompoundsResultsReference
AntiviralPiperidine DerivativesModerate activity against HSV-1
AntibacterialVarious Piperazine DerivativesEffective against S. aureus
Calcium Channel InhibitionSpecific Piperidine DerivativesEffective without tachycardia

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with analogs featuring modifications to the sulfonyl group, piperidine/piperazine ring, or core scaffold. Key differences in structure, activity, and physicochemical properties are highlighted.

Modifications to the Sulfonyl Group
Compound Name Sulfonyl Substituent Docking Score Biological Target Key Findings Reference
Compound A Benzenesulfonyl −42.263 DNAJA1/mutant p53 Inhibits cancer cell migration via HSP40/JDP pathway
1-[8-(4-Chlorobenzenesulfonyl)-...]-4-methylpiperidine 4-Chlorobenzenesulfonyl N/A Undisclosed Increased lipophilicity due to Cl substituent; potential enhanced membrane permeability
BB05026 Benzenesulfonyl N/A Undisclosed Piperazine ring with 2-fluorophenyl group; improved solubility and H-bonding
1-[8-(4-Methoxybenzoyl)-...]-4-methylpiperazine HCl 4-Methoxybenzoyl N/A Undisclosed Electron-donating methoxy group may alter target interaction dynamics

Key Observations :

  • The benzenesulfonyl group in Compound A is critical for target binding, as seen in its high docking score.
  • Methoxybenzoyl derivatives () introduce electron-donating effects, which could modulate electronic interactions with targets.
Modifications to the Piperidine/Piperazine Ring
Compound Name Substituent on Piperidine/Piperazine Key Functional Group Biological Activity Reference
Compound A Ethyl ester COOEt Cancer migration inhibition
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate Sulfamoylbenzoyl CONH2 Carbonic anhydrase inhibition
1-[8-(Benzenesulfonyl)-...]-4-(2-fluorophenyl)piperazine 2-Fluorophenyl Piperazine Undisclosed (bipolar charge transfer in OLEDs)
1-[8-(Benzenesulfonyl)-...]-piperidine-4-carboxamide Carboxamide CONH2 Improved metabolic stability vs. ester

Key Observations :

  • The ethyl ester in Compound A balances lipophilicity and hydrolytic stability, whereas carboxamide derivatives () may exhibit prolonged half-lives.
Core Scaffold Modifications
Compound Name Core Scaffold Application Key Feature Reference
Compound A [1,4]dioxino[2,3-g]quinoline Anticancer Sulfonyl-piperidine
2,3-Bis(4-phenoxazinylphenyl)-benzo[5,6][1,4]dioxino[2,3-g]quinoxaline Benzo[5,6][1,4]dioxinoquinoxaline OLED emitter Delayed TADF (556 nm emission)
2-(2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ylsulfanyl)acetamide derivatives [1,4]dioxinoquinoline BCR-ABL kinase inhibitors Sulfanyl-acetamide linker

Key Observations :

  • The [1,4]dioxino[2,3-g]quinoline core is versatile, enabling applications in both therapeutics (e.g., kinase inhibition) and materials science (e.g., OLEDs).
  • Compound A’s anticancer activity is distinct from the TADF properties of the quinoxaline analog (), demonstrating scaffold-dependent functionality.

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